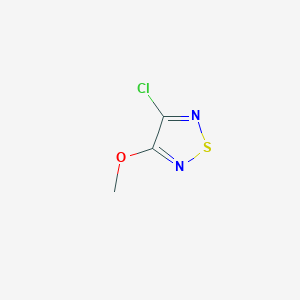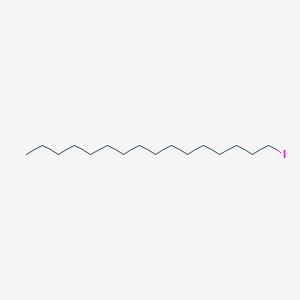
1-Iodohexadecano
Descripción general
Descripción
1-Iodohexadecane, also known as cetyl iodide or hexadecyl iodide, is an organic compound with the molecular formula C16H33I. It is a colorless to pale yellow liquid that may discolor upon exposure to light. This compound is primarily used in organic synthesis and as an intermediate in various chemical reactions .
Aplicaciones Científicas De Investigación
1-Iodohexadecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants and other organic compounds.
Biology: It is used in the synthesis of lipid molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
Target of Action
1-Iodohexadecane primarily targets mast cells and keratinocytes . Mast cells play a crucial role in allergic reactions, while keratinocytes are the predominant cell type in the skin’s outermost layer and contribute to the skin’s barrier function .
Mode of Action
1-Iodohexadecane interacts with its targets in a few ways. In mast cells, it inhibits the release of histamine and β-hexosaminidase, substances that contribute to inflammation and allergic reactions . It also suppresses the expression of VAMP8 protein, a SNARE protein involved in the degranulation process . In keratinocytes, 1-Iodohexadecane enhances the expression of filaggrin and loricrin, proteins that are crucial for the skin’s barrier function .
Biochemical Pathways
The biochemical pathways affected by 1-Iodohexadecane are primarily related to inflammation and skin barrier function. By inhibiting the release of histamine and β-hexosaminidase from mast cells, it can reduce inflammation and allergic reactions . By enhancing the expression of filaggrin and loricrin in keratinocytes, it can strengthen the skin’s barrier function .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its absorption and distribution in the body
Result of Action
The action of 1-Iodohexadecane results in improved symptoms of atopic dermatitis (AD), a chronic inflammatory skin disease . In a mouse model of AD, treatment with 1-Iodohexadecane reduced epidermal thickness, mast cell infiltration, and increased the expression of skin barrier proteins . It also reduced the level of β-hexosaminidase in the serum of treated mice .
Action Environment
The action of 1-Iodohexadecane can be influenced by environmental factors. For instance, it is sensitive to light and should be stored in a dark place . It is also stable under normal temperatures but can react with strong oxidizing agents . These factors can affect the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-Iodohexadecane are not fully explored yet. It is known that it can interact with various biomolecules. For instance, it has been found to inhibit the release of histamine and β-hexosaminidase, and the expression of VAMP8 protein (vesicle-associated membrane proteins 8; a soluble N-ethylmaleimide-sensitive factor attachment protein receptor [SNARE] protein) in RBL-2H3 cells .
Cellular Effects
1-Iodohexadecane has shown significant effects on various types of cells. In human keratinocytes (HaCaT cells), it enhanced the expressions of filaggrin and loricrin . These proteins are crucial for the formation and maintenance of the skin barrier. In a 2,4-dinitrochlorobenzene (DNCB)-induced mouse model of Atopic Dermatitis (AD), 1-Iodohexadecane improved AD-like skin lesions, reduced epidermal thickness, mast cell infiltration, and increased filaggrin and loricrin expressions .
Molecular Mechanism
The molecular mechanism of 1-Iodohexadecane involves disrupting SNARE protein-linked degranulation and enhancing the expressions of skin barrier-related proteins . This suggests that 1-Iodohexadecane may ameliorate AD lesion severity by these mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodohexadecane can be synthesized through the iodination of hexadecane. One common method involves the reaction of hexadecane with iodine and red phosphorus. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 1-iodohexadecane often involves similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodohexadecane primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. Some common reactions include:
Nucleophilic Substitution: 1-Iodohexadecane reacts with nucleophiles such as thiols, amines, and alkoxides to form corresponding substituted products.
Reduction: The iodine atom can be reduced to form hexadecane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate, sodium alkoxide, or primary amines are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products:
Nucleophilic Substitution: The major products are hexadecyl derivatives such as hexadecyl thiol, hexadecyl amine, and hexadecyl ether.
Reduction: The major product is hexadecane.
Comparación Con Compuestos Similares
- 1-Iodododecane (C12H25I)
- 1-Iodooctadecane (C18H37I)
- 1-Bromohexadecane (C16H33Br)
Comparison: 1-Iodohexadecane is unique due to its specific chain length and the presence of an iodine atom, which makes it more reactive in substitution reactions compared to its brominated counterpart. Compared to shorter-chain iodides like 1-iodododecane, 1-iodohexadecane has different physical properties such as higher boiling and melting points, making it suitable for different applications .
Propiedades
IUPAC Name |
1-iodohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWHQYDMBYABKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049317 | |
| Record name | 1-Iodohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid or melt; mp = 21-23 deg C; [Alfa Aesar MSDS] | |
| Record name | 1-Iodohexadecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10195 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
544-77-4, 40474-98-4 | |
| Record name | 1-Iodohexadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Iodohexadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecane, iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040474984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodohexadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-IODOHEXADECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO95X48M8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 1-Iodohexadecane in alleviating atopic dermatitis?
A1: Research suggests that 1-Iodohexadecane may work through two primary mechanisms []:
Q2: Beyond atopic dermatitis, are there other potential therapeutic applications for 1-Iodohexadecane?
A2: A study investigating the anticancer properties of Xestospongia testudinaria sponge extract identified 1-Iodohexadecane as one of the active compounds []. This extract exhibited significant cytotoxicity against HeLa cells, a human cervical cancer cell line. While further research is needed to confirm its specific role, this finding suggests that 1-Iodohexadecane may have potential as an anticancer agent.
Q3: How does the structure of 1-Iodohexadecane influence its incorporation into biological systems?
A3: Studies on Rhodococcus rhodochrous bacteria reveal that this microorganism can incorporate long-chain haloalkanes, including 1-Iodohexadecane, into its fatty acids []. The extent of incorporation is influenced by the type of halogen substituent and chain length. The presence of a halogen, especially iodine, at the terminal carbon of the alkane chain significantly increases its incorporation into fatty acids compared to non-halogenated alkanes. This suggests that 1-Iodohexadecane's structure allows it to mimic fatty acids and integrate into cellular lipids.
Q4: What is the environmental fate of 1-Iodohexadecane and are there concerns regarding bioaccumulation?
A4: While specific data on the environmental degradation of 1-Iodohexadecane is limited, research on Rhodococcus rhodochrous indicates that bacteria can incorporate this compound into their cellular lipids []. This finding suggests a potential route for 1-Iodohexadecane to enter the food chain and raises concerns about its bioaccumulation. Further research is needed to fully understand the environmental impact and persistence of 1-Iodohexadecane.
Q5: What analytical techniques are used to identify and characterize 1-Iodohexadecane?
A5: Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to identify and quantify 1-Iodohexadecane in complex mixtures [, ]. This method separates compounds based on their volatility and identifies them by their mass-to-charge ratio.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)

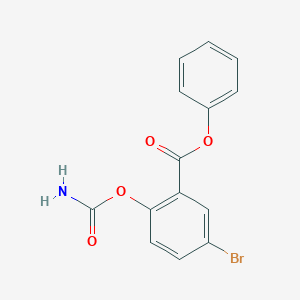

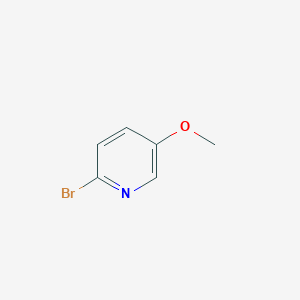

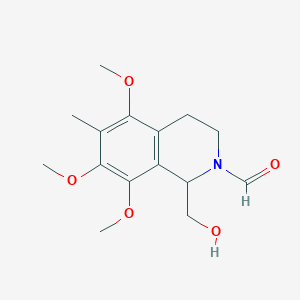



![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)
